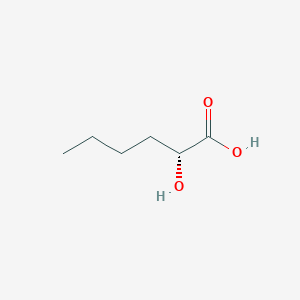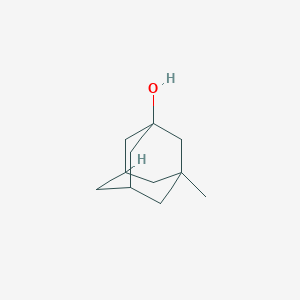
3-Methyl-1-adamantanol
Descripción general
Descripción
3-Methyl-1-adamantanol is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid with a molecular formula of C11H18O and a molecular weight of 166.266 .
Synthesis Analysis
The synthesis of 3-Methyl-1-adamantanol involves several stages. One method involves the reaction of 1-methyl-adamantane with trifluoroacetic acid in the presence of oxygen and sodium nitrite . Another method involves the Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-adamantanol can be described as the fusion of three cyclohexane rings . The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 six-membered rings, 3 eight-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The Koch–Haaf reaction of adamantanols was successfully carried out in a microflow system at room temperature . This reaction is highly exothermic and typically requires controlled temperature and slow addition of reagents .Physical And Chemical Properties Analysis
3-Methyl-1-adamantanol has a molecular weight of 166.2600 . It is a white crystalline solid .Aplicaciones Científicas De Investigación
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives are a promising line of research in adamantane chemistry. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Methods for Preparation
3-Methyl-1-adamantanol can be used in the development of novel methods for the preparation of unsaturated adamantane derivatives. This includes the synthesis of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Investigation of Chemical and Catalytic Transformations
Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives like 3-Methyl-1-adamantanol and to elucidate the mechanisms for their chemical and catalytic transformations .
Organic Synthesis Applications
3-Methyl-1-adamantanol has extensive research on its organic synthesis applications. For example, 1,3-dehydroadamantane copolymerizes with electron-deficient vinyl monomers, such as acrylonitrile and methyl acrylate, without an initiator or catalyst. This reaction produces polymers that contain adamantane-1,3-diyl moieties in the backbone .
Hydrogenation and Cyclization
Barocaloric Effects
3-Methyl-1-adamantanol can be used to investigate the pressure-induced caloric response at the first-order phase transitions occurring above room temperature of three plastic crystals derived from adamantane .
Safety and Hazards
Safety data sheets suggest that 3-Methyl-1-adamantanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Target of Action
This compound is a derivative of adamantane, a rigid and virtually stress-free molecule . .
Biochemical Pathways
It was found that 3-methyl-1-butanol could induce significant reduction in the stomatal aperture ratio in Arabidopsis and tobacco . Further investigation revealed that reactive oxygen species (ROS) production, cell wall integrity, MAPK kinases cascade, and phytohormone abscisic acid are all involved in the process of 3MB-induced stomatal closure .
Result of Action
The related compound 3-methyl-1-butanol was found to enhance the reactive oxygen species (ros) production in guard cells of wild-type arabidopsis after 24 h exposure .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 3-methyl-1-butanol, an indoor air pollutant, is commonly found in damp indoor dwellings . The concentration of 3MB in a normal indoor environment ranges from 8.7×10−3 to 110×10−3 mg/m3
Propiedades
IUPAC Name |
3-methyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDPRVLKHVTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399015 | |
| Record name | 3-METHYL-1-ADAMANTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-adamantanol | |
CAS RN |
702-81-8 | |
| Record name | 3-METHYL-1-ADAMANTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





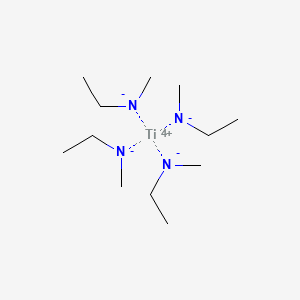
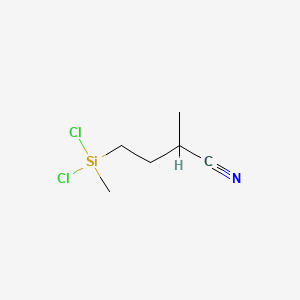
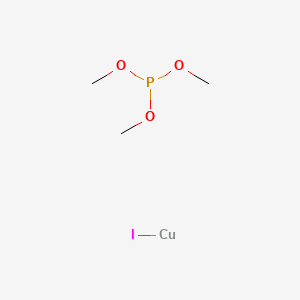
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
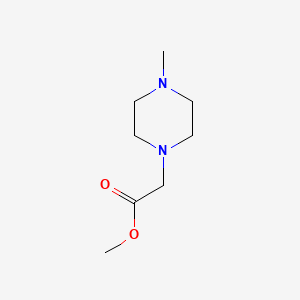

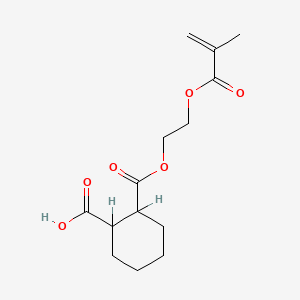
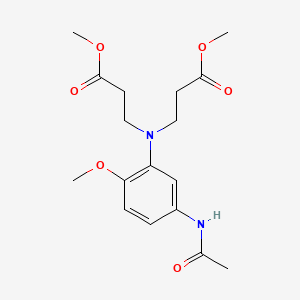

![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
